molecular formula C14H10ClN5OS B14931858 1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B14931858
M. Wt: 331.8 g/mol
InChI Key: HINGGSZURQCWAB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Pyridine Derivative: The thiadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent like EDCI or DCC in the presence of a base such as triethylamine.

    Urea Formation: The final step involves the reaction of the coupled product with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a potential candidate for drug development.

    Materials Science: Thiadiazole derivatives are known for their electronic properties and have been explored for use in organic semiconductors and photovoltaic devices.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving thiadiazole-sensitive enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a pyridine ring at a different position.

    1-(4-Chlorophenyl)-3-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a pyridine ring at a different position.

    1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]thiourea: Similar structure with a thiourea linkage instead of urea.

Uniqueness

1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific substitution pattern and the presence of both chlorophenyl and pyridinyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H10ClN5OS

Molecular Weight

331.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C14H10ClN5OS/c15-10-3-5-11(6-4-10)17-13(21)18-14-20-19-12(22-14)9-2-1-7-16-8-9/h1-8H,(H2,17,18,20,21)

InChI Key

HINGGSZURQCWAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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